molecular formula C11H14O3 B1342982 3-t-Butyl-5-hydroxybenzoic acid CAS No. 49843-49-4

3-t-Butyl-5-hydroxybenzoic acid

Cat. No.: B1342982
CAS No.: 49843-49-4
M. Wt: 194.23 g/mol
InChI Key: OKLRVPQXNHUNDN-UHFFFAOYSA-N
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Description

3-t-Butyl-5-hydroxybenzoic acid: is an organic compound belonging to the class of hydroxybenzoic acids. It is characterized by the presence of a tert-butyl group at the third position and a hydroxyl group at the fifth position on the benzene ring. This compound is known for its antioxidant properties and is used in various industrial and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-t-Butyl-5-hydroxybenzoic acid typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:

Chemical Reactions Analysis

Types of Reactions: 3-t-Butyl-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-t-Butyl-5-hydroxybenzoic acid has several scientific research applications, including:

    Antioxidant Research: It is used to study antioxidant mechanisms and develop antioxidant formulations.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Cosmetics: It is used in the formulation of cosmetic products due to its antioxidant properties.

    Food Industry: It is used as a preservative to prevent oxidation in food products

Comparison with Similar Compounds

    Salicylic Acid: Contains a hydroxyl group at the second position.

    p-Hydroxybenzoic Acid: Contains a hydroxyl group at the fourth position.

    Protocatechuic Acid: Contains hydroxyl groups at the third and fourth positions.

    Gentisic Acid: Contains hydroxyl groups at the second and fifth positions.

Uniqueness: 3-t-Butyl-5-hydroxybenzoic acid is unique due to the presence of the tert-butyl group, which enhances its antioxidant properties and stability compared to other hydroxybenzoic acids. This makes it particularly valuable in applications requiring high oxidative stability .

Properties

IUPAC Name

3-tert-butyl-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLRVPQXNHUNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618227
Record name 3-tert-Butyl-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49843-49-4
Record name 3-tert-Butyl-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromo-5-tert-butylbenzoic acid (5 g) was dissolved in THF (180 ml), and n-butyllithium (18.7 ml, 2.5 M in hexane) was added dropwise under argon and at −75° C., and stirred for a further 30 min. Then trimethyl borate (6.63 ml) was added dropwise and the mixture was allowed to come to RT within 1 h. Thereafter, sodium hydroxide (0.778 g), dissolved in 2 ml of water, and hydrogen peroxide (12.89 ml, 30%) were added in succession. After stirring at RT for 3 h, the mixture was left to stand over the weekend. Then water and EA were added, the mixture was adjusted to pH 3 with 1 N hydrochloric acid and the EA phase was removed. This phase was washed three times with water, dried, filtered and concentrated. The residue was purified using silica gel (120 g cartridge, n-heptane/MtB ether gradient of 0-50% in 60 min). 1.94 g of the title compound were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step Two
Quantity
6.63 mL
Type
reactant
Reaction Step Three
Quantity
0.778 g
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
12.89 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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